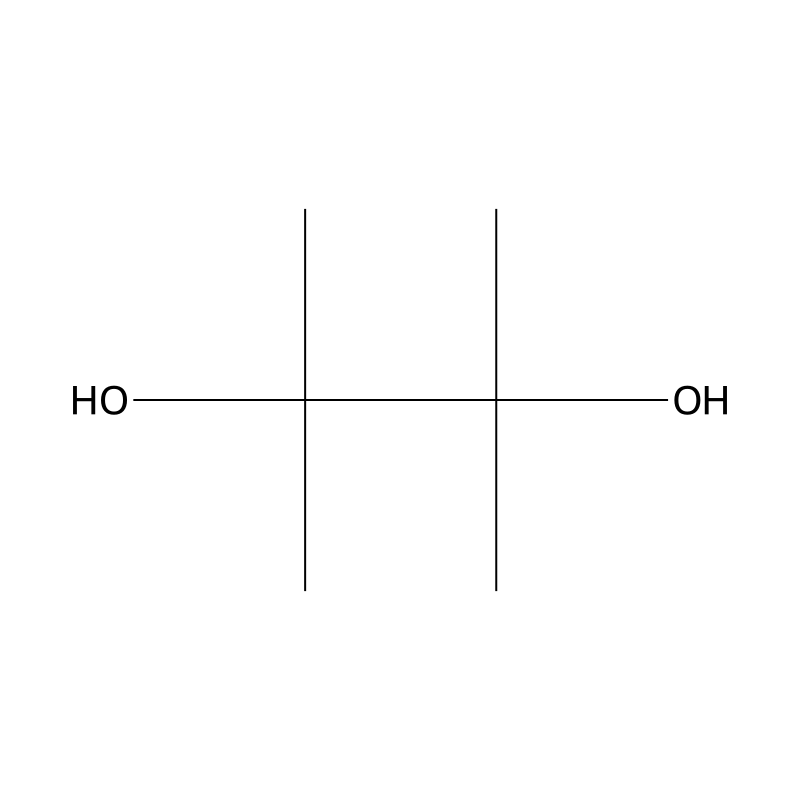Pinacol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pinacol Rearrangement:
Pinacol is a key player in the pinacol rearrangement, a well-established reaction in organic chemistry. This rearrangement transforms a 1,2-diol into a carbonyl compound (such as a ketone) through acid-catalyzed dehydration and a subsequent 1,2-migration of a neighboring group. This reaction is valuable for:
- Introducing carbonyl functional groups: The pinacol rearrangement offers a reliable method for introducing carbonyl groups (C=O) into various organic molecules. These groups play crucial roles in the structure and function of many biologically important molecules. Source: Recent Advances in Pinacol Rearrangement | Bentham Science:
- Constructing complex molecules: The rearrangement's ability to create specific carbon-carbon bonds and introduce functional groups makes it useful for constructing complex organic molecules, including natural products and pharmaceuticals. Source: Introduction of Pinacol and Pinacolone Rearrangement - Unacademy:
Synthetic Precursor:
Pinacol serves as a valuable precursor for the synthesis of various other compounds due to its functional groups and reactivity. Some examples include:
- Boron derivatives: Pinacol can be transformed into pinacolborane, a versatile reagent used in organic synthesis for various coupling reactions. Source: Premium 3-Tolylboronic Acid Pinacol Ester for Research Applications | Procurenet Limited:
- Ethers: Pinacol can be converted into different ethers, which are another class of important functional groups in organic chemistry.
Research on Pinacol Properties:
Beyond its applications in synthesis, pinacol itself is a subject of scientific research. Studies investigate its:
- Physical and chemical properties: Researchers explore pinacol's behavior in various conditions, such as its solubility, reactivity, and interactions with other molecules.
- Potential applications in other fields: Research is ongoing to explore potential uses of pinacol outside of organic synthesis, such as in materials science or medicinal chemistry.
Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a colorless, crystalline organic compound with a pleasant odor. It is classified as a vicinal diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms. Pinacol is primarily produced through the reduction of acetone using magnesium or other reducing agents. This compound serves as a precursor for various
Pinacol can be synthesized through several methods:
- Reduction of Acetone: The most common method involves the magnesium reduction of acetone, forming pinacol via a ketyl radical intermediate .
- Pinacol Coupling Reaction: This method involves coupling reactions between aldehydes or ketones in the presence of reducing agents like magnesium or lithium aluminum hydride .
- Electrochemical Synthesis: Modern approaches also include electrochemical methods that allow for more environmentally friendly synthesis pathways .
Pinacol has several applications in organic synthesis and industrial processes:
- Precursor for Ketones: It serves as an important intermediate in synthesizing various ketones through rearrangement reactions.
- Building Block in Organic Chemistry: Pinacol is utilized as a building block for synthesizing more complex organic molecules.
- Research Tool: It is often used in academic research to study reaction mechanisms and carbocation stability.
Pinacol's unique structure and reactivity can be compared with several similar compounds:
| Compound | Structure | Key Features |
|---|---|---|
| Pinacolone | 3,3-Dimethyl-2-butanone | Product of pinacol rearrangement; important ketone |
| Ethylene Glycol | 1,2-Ethanediol | Common diol used in antifreeze; less reactive |
| Glycerol | 1,2,3-Propanetriol | Triol with significant biological applications |
| Butylene Glycol | 1,2-Butanediol | Used in cosmetics and pharmaceuticals |
Pinacol is distinct due to its ability to undergo rearrangement to form stable ketones under acidic conditions, a feature not shared by all similar compounds. Its specific structure allows for unique reactivity patterns that are valuable in organic synthesis.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H228 (73.02%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








